![molecular formula C13H19NO4 B13563415 6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylicacid](/img/structure/B13563415.png)
6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage, which involves a single atom that is shared by two rings. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base or acid to facilitate the cyclization process.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the Boc group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other substituents.
Substitution: Substituted products with nucleophiles replacing the Boc group or other functional groups.
Applications De Recherche Scientifique
6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the active amine group, which can then interact with enzymes or receptors. The spirocyclic structure provides rigidity and specificity in binding to these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid: Similar spirocyclic structure but with different functional groups.
6-[(tert-butoxy)carbonyl]-6-azaspiro[3.5]nonane-7-carboxylic acid: Another spirocyclic compound with a larger ring system.
6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid: A bicyclic compound with a similar Boc protecting group.
Uniqueness
6-[(tert-butoxy)carbonyl]-6-azaspiro[34]oct-1-ene-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group, which allows for selective deprotection and functionalization
Propriétés
Formule moléculaire |
C13H19NO4 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-5-4-13(8-14)6-9(7-13)10(15)16/h6H,4-5,7-8H2,1-3H3,(H,15,16) |
Clé InChI |
TUUMXKKXTFBZMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13563334.png)

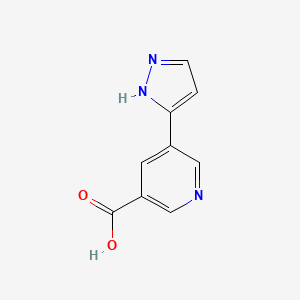
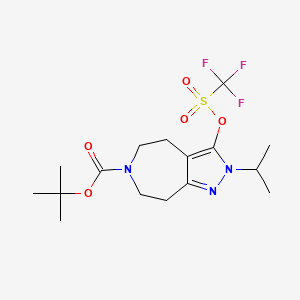

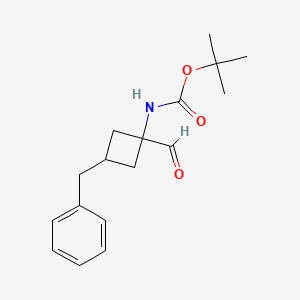

![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate; trifluoroacetic acid](/img/structure/B13563357.png)
![tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate](/img/structure/B13563369.png)

![4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13563398.png)
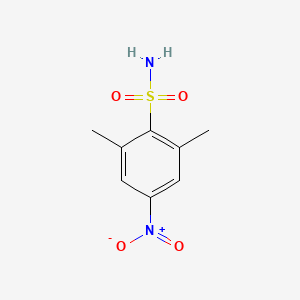
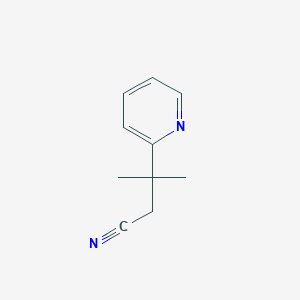
![Spiro[5.5]undecan-2-amine](/img/structure/B13563412.png)
